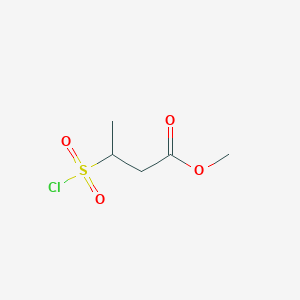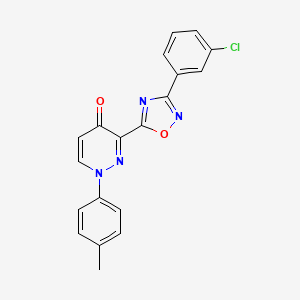![molecular formula C17H13BrN4O B2454606 N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide CAS No. 2034440-42-9](/img/structure/B2454606.png)
N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-5-bromonicotinamide is a complex organic compound that features a bipyridine moiety linked to a bromonicotinamide group. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The bipyridine unit is known for its ability to coordinate with metal ions, making it a valuable ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-5-bromonicotinamide typically involves several steps, starting with the preparation of the bipyridine derivative. One common method involves the coupling of 2,3’-bipyridine with a suitable bromonicotinamide precursor under controlled conditions. The reaction often employs palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-5-bromonicotinamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: Reduction reactions can convert the bromonicotinamide group to its corresponding amine.
Substitution: The bromine atom in the nicotinamide group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine unit can yield bipyridinium salts, while substitution of the bromine atom can produce a variety of substituted nicotinamides.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-5-bromonicotinamide has several scientific research applications:
Biology: The compound’s ability to coordinate with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-5-bromonicotinamide involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, affecting its reactivity and interactions with other molecules. The bipyridine moiety acts as a bidentate ligand, forming stable chelate complexes with metals, which can then participate in various catalytic and biological processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, similar in structure but with different electronic properties.
4,4’-Bipyridine: Another bipyridine derivative with distinct coordination behavior due to the different positioning of nitrogen atoms.
Phenanthroline: A related compound with a similar ability to coordinate with metals but with a different ring structure.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-5-bromonicotinamide is unique due to its specific combination of a bipyridine moiety and a bromonicotinamide group
Properties
IUPAC Name |
5-bromo-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O/c18-15-7-14(10-20-11-15)17(23)22-8-12-3-5-21-16(6-12)13-2-1-4-19-9-13/h1-7,9-11H,8H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPIOESHWJHLHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone](/img/structure/B2454525.png)

![5-bromo-2-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2454529.png)


![4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2454532.png)
![N-(4-methylcyclohexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2454533.png)

![6-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2454539.png)

![(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B2454542.png)


